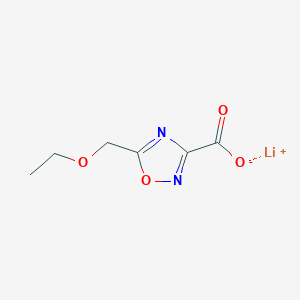
Lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium is a soft, silvery-white, metal that heads group 1, the alkali metals group, of the periodic table of the elements . It reacts vigorously with water . Lithium is the lightest of the metals, with a density approximately half that of water .
Synthesis Analysis
Lithium does not occur free in nature. It is found in small amounts in practically all igneous rocks and in the waters of mineral springs . The minerals that contain lithium include lepidolite, petalite, amblygonite, and spodumene .
Molecular Structure Analysis
Lithium has an atomic number of 3 and its electron configuration is [He]2s1 . It is the first metal you encounter on the periodic table .
Chemical Reactions Analysis
Lithium is highly reactive. It is the only alkali metal that reacts with nitrogen . It also reacts with water, but not as vigorously as does sodium .
Physical And Chemical Properties Analysis
Lithium has a melting point of 180.54 C, a boiling point of 1342 C, a specific gravity of 0.534 (20 C), and a valence of 1 . It is the lightest of the metals, with a density approximately half that of water . Under ordinary conditions, lithium is the least dense of the solid elements . It has the highest specific heat of any solid element .
Applications De Recherche Scientifique
Biomarkers of Lithium Response in Bipolar Disorder
Research has indicated that specific blood DNA methylation profiles could serve as biomarkers to distinguish between excellent and non-responses to lithium treatment in patients with bipolar disorder type 1. This suggests the potential of peripheral epigenetic measures in identifying suitable candidates for lithium maintenance therapy (Marie-Claire et al., 2020).
Genetic Association with Lithium Response
Studies on the tryptophan hydroxylase (TPH) gene have suggested a marginal association with the prophylactic efficacy of lithium in mood disorders, indicating a genetic factor in lithium response, which could lead to improved patient treatment strategies (Serretti et al., 1999).
Lithium's Interaction with 5-HT1B Receptors
Lithium's interaction with 5-HT1B receptors has been explored as a mechanism behind its clinical effects in treating refractory depression. This supports the serotonergic system mediation in lithium's therapeutic action, suggesting 5-HT1B receptors as potential targets (Januel et al., 2002).
Lithium Distribution and Therapeutic Response
An innovative study using Lithium-7 Magnetic Resonance Imaging at 7 Tesla has documented the heterogeneity of brain lithium distribution, highlighting a significant accumulation in the hippocampus of patients with bipolar disorder. This suggests a relationship between lithium's cerebral distribution and its therapeutic efficacy, particularly considering the hippocampus's role in emotion regulation (Stout et al., 2020).
Lithium in Drinking Water and Suicide Rates
A study examining the correlation between lithium levels in drinking water and suicide rates across the East of England found no significant association, challenging previous findings and suggesting the need for further research in this area (Kabacs et al., 2011).
Lithium's Role in Cognitive Improvement
Lithium treatment in older adults with amnestic mild cognitive impairment has been linked to cognitive and functional stability over a 2-year period, alongside modifications in Alzheimer's disease-related biomarkers. This supports lithium's potential as a disease-modifying agent in the continuum from mild cognitive impairment to Alzheimer's disease (Forlenza et al., 2019).
Neuroprotective Effects of Lithium
Evidence from proton magnetic resonance spectroscopy studies suggests that lithium treatment increases brain N-acetyl-aspartate levels, indicating neurotrophic or neuroprotective effects in the human brain. This provides indirect support for lithium's role in enhancing neuronal viability/function (Moore et al., 2000).
Mécanisme D'action
The precise mechanism of action of lithium in mood disorders is unknown. Traditionally thought to alter cation transport across cell membranes in nerve and muscle cells, influence the reuptake of serotonin and/or norepinephrine, and inhibit second messenger systems involving the phosphatidylinositol cycle .
Safety and Hazards
Propriétés
IUPAC Name |
lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4.Li/c1-2-11-3-4-7-5(6(9)10)8-12-4;/h2-3H2,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTDUDMCOMZNDG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCOCC1=NC(=NO1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7LiN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloroisoxazolo[4,5-b]pyridine](/img/structure/B2725242.png)
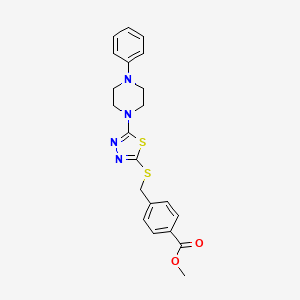

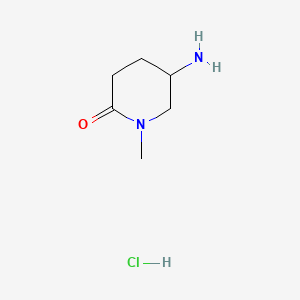

![7-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2725251.png)
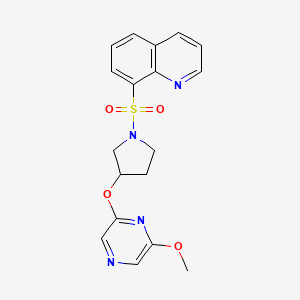
![2-(3,5-dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725254.png)
![2,5-dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide](/img/structure/B2725256.png)


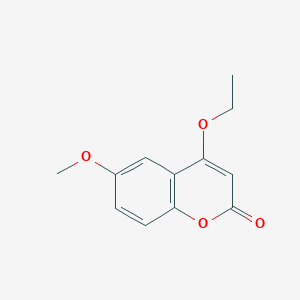
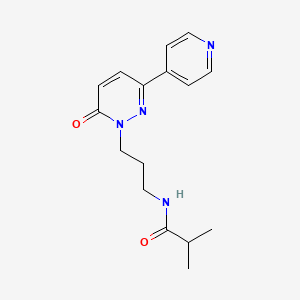
![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2725264.png)